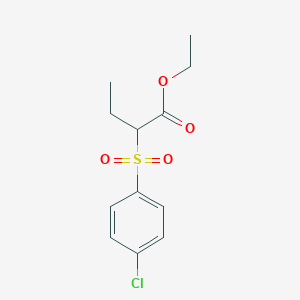![molecular formula C22H30N2O2 B14251520 2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol CAS No. 174271-72-8](/img/structure/B14251520.png)
2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol is a synthetic organic compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are known for their photoresponsive properties, which make them useful in various applications, including materials science and photochemistry. This particular compound features an octyl group attached to the phenyl ring, which can influence its solubility and interaction with other molecules.
准备方法
The synthesis of 2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, 4-octylaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyphenethyl alcohol in the presence of a base, such as sodium hydroxide, to form the azobenzene derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
化学反应分析
2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acetic acid, resulting in the formation of amines.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol has several scientific research applications, including:
Materials Science: Due to its photoresponsive properties, it is used in the development of light-responsive materials, such as photo-switchable polymers and liquid crystals.
Biology: The compound can be used as a molecular probe to study biological processes involving light-induced conformational changes.
Medicine: Research is ongoing to explore its potential in drug delivery systems, where light-triggered release of therapeutic agents can be achieved.
Industry: It is used in the formulation of photoresponsive coatings and adhesives, which can change properties upon exposure to light.
作用机制
The mechanism of action of 2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol involves the photoisomerization of the azobenzene moiety. Upon exposure to UV light, the compound undergoes a trans-to-cis isomerization, leading to a change in its molecular conformation. This conformational change can affect its interaction with other molecules and materials, enabling its use in various applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar compounds to 2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol include other azobenzene derivatives, such as:
2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol: This compound features a pyridine ring instead of an octyl group, which can influence its solubility and reactivity.
3-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenoxy}propane-1,2-diol: This compound has a different spacer group, which can affect its photoresponsive properties and applications.
The uniqueness of this compound lies in its specific structural features, such as the octyl group, which can enhance its solubility in non-polar solvents and influence its interaction with other molecules and materials.
属性
CAS 编号 |
174271-72-8 |
|---|---|
分子式 |
C22H30N2O2 |
分子量 |
354.5 g/mol |
IUPAC 名称 |
2-[4-[(4-octylphenyl)diazenyl]phenoxy]ethanol |
InChI |
InChI=1S/C22H30N2O2/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)23-24-21-13-15-22(16-14-21)26-18-17-25/h9-16,25H,2-8,17-18H2,1H3 |
InChI 键 |
FCSYMZMQQJJDJD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


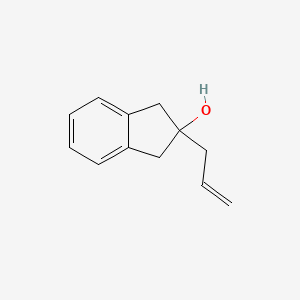
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)


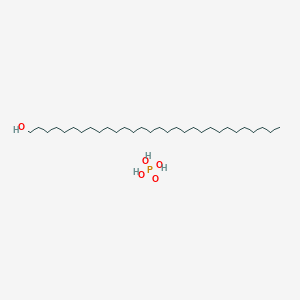
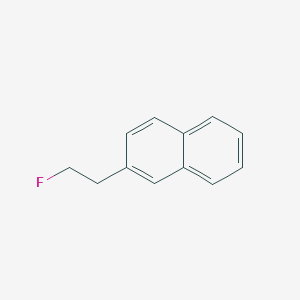
![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)
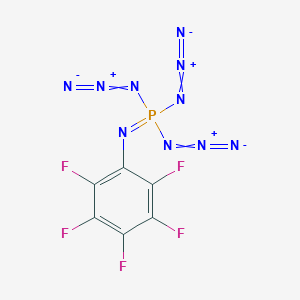

![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
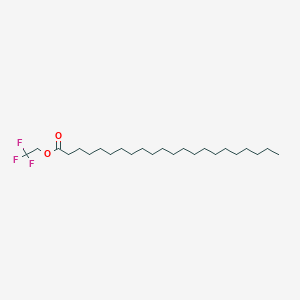
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
